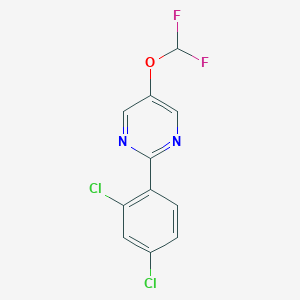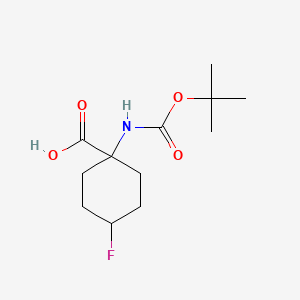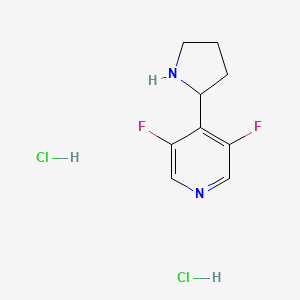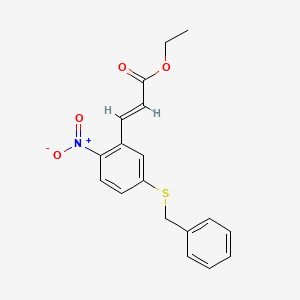
Ethyl(E)-3-(5-(benzylthio)-2-nitrophenyl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl(E)-3-(5-(benzylthio)-2-nitrophenyl)acrylate is an organic compound that belongs to the class of acrylates. This compound is characterized by the presence of an ethyl ester group, a nitrophenyl group, and a benzylthio group. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(E)-3-(5-(benzylthio)-2-nitrophenyl)acrylate typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, a benzylthio compound, undergoes nitration to introduce the nitro group.
Esterification: The nitrated compound is then esterified with ethyl acrylate under acidic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, including temperature control, pressure regulation, and the use of catalysts.
化学反応の分析
Types of Reactions
Ethyl(E)-3-(5-(benzylthio)-2-nitrophenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction: Formation of Ethyl(E)-3-(5-(benzylamino)-2-nitrophenyl)acrylate.
Substitution: Formation of various substituted acrylates depending on the nucleophile used.
科学的研究の応用
Ethyl(E)-3-(5-(benzylthio)-2-nitrophenyl)acrylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty polymers and coatings due to its unique chemical properties.
作用機序
The mechanism of action of Ethyl(E)-3-(5-(benzylthio)-2-nitrophenyl)acrylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzylthio group can also participate in thiol-disulfide exchange reactions, affecting protein function and signaling pathways.
類似化合物との比較
Similar Compounds
Ethyl acrylate: A simpler ester of acrylic acid used in polymer production.
Methyl 3-(5-(benzylthio)-2-nitrophenyl)acrylate: A similar compound with a methyl ester group instead of an ethyl ester group.
Uniqueness
Ethyl(E)-3-(5-(benzylthio)-2-nitrophenyl)acrylate is unique due to the presence of both a nitrophenyl group and a benzylthio group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.
特性
分子式 |
C18H17NO4S |
|---|---|
分子量 |
343.4 g/mol |
IUPAC名 |
ethyl (E)-3-(5-benzylsulfanyl-2-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C18H17NO4S/c1-2-23-18(20)11-8-15-12-16(9-10-17(15)19(21)22)24-13-14-6-4-3-5-7-14/h3-12H,2,13H2,1H3/b11-8+ |
InChIキー |
XYBZQKRYNDKKTA-DHZHZOJOSA-N |
異性体SMILES |
CCOC(=O)/C=C/C1=C(C=CC(=C1)SCC2=CC=CC=C2)[N+](=O)[O-] |
正規SMILES |
CCOC(=O)C=CC1=C(C=CC(=C1)SCC2=CC=CC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-amine hcl](/img/structure/B14045329.png)
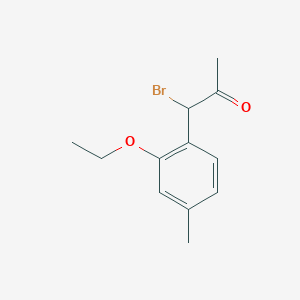
![(3S)-2-(tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B14045337.png)
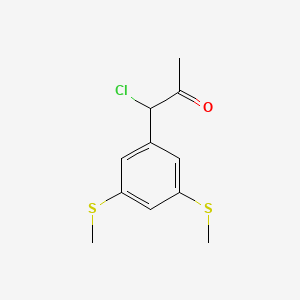
![8-fluoro-4-[(3S)-3-(2-methoxyethyl)-4-methylpiperazin-1-yl]-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine](/img/structure/B14045351.png)
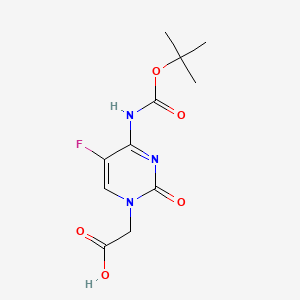
![3-[Tert-butyl(dimethyl)silyl]oxy-1-hydroxypyrrolidine-2-carbonitrile](/img/structure/B14045370.png)
![(7S,8aR)-7-fluoro-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride](/img/structure/B14045376.png)
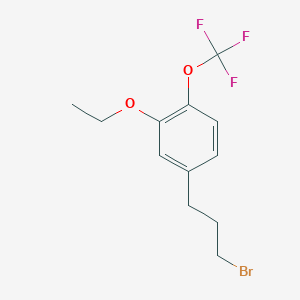
![[(1-Chloropropan-2-yl)oxy]benzene](/img/structure/B14045388.png)
![Methyl 9,9-dichloro-8,8A,9,9A-tetrahydrobenzo[3,4]cyclopropa[5,6]cyclohepta[1,2-D]isoxazole-7-carboxylate](/img/structure/B14045398.png)
